[2-(diethylamino)ethyl][(1,4-dimethyl-1H-pyrazol-5-yl)methyl]amine
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Overview
Description
[2-(Diethylamino)ethyl][(1,4-dimethyl-1H-pyrazol-5-yl)methyl]amine is a synthetic organic compound that features a combination of a diethylamino group and a dimethylpyrazolylmethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-(diethylamino)ethyl][(1,4-dimethyl-1H-pyrazol-5-yl)methyl]amine typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by reacting hydrazine with a 1,3-diketone under acidic conditions.
Alkylation: The synthesized pyrazole is then alkylated using an appropriate alkyl halide to introduce the dimethyl group at the 1 and 4 positions.
Amine Introduction: The final step involves the reaction of the alkylated pyrazole with diethylaminoethyl chloride in the presence of a base such as sodium hydride to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance yield and purity. The use of automated reactors and optimized reaction conditions can significantly improve the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the pyrazole ring, potentially leading to the formation of dihydropyrazole derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the amine group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used under basic conditions.
Major Products
Oxidation: N-oxides of the amine group.
Reduction: Dihydropyrazole derivatives.
Substitution: Various substituted amines depending on the nucleophile used.
Scientific Research Applications
[2-(Diethylamino)ethyl][(1,4-dimethyl-1H-pyrazol-5-yl)methyl]amine has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound can be utilized in the development of novel materials with specific electronic or optical properties.
Biological Studies: It may serve as a probe or ligand in biochemical assays to study enzyme interactions or receptor binding.
Mechanism of Action
The mechanism of action of [2-(diethylamino)ethyl][(1,4-dimethyl-1H-pyrazol-5-yl)methyl]amine involves its interaction with specific molecular targets, such as enzymes or receptors. The diethylamino group can facilitate binding to active sites, while the pyrazole ring may enhance the compound’s stability and specificity. The exact pathways depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
[2-(Diethylamino)ethyl][(1H-pyrazol-5-yl)methyl]amine: Lacks the dimethyl groups on the pyrazole ring.
[2-(Diethylamino)ethyl][(1,3-dimethyl-1H-pyrazol-5-yl)methyl]amine: Has a different substitution pattern on the pyrazole ring.
Uniqueness
[2-(Diethylamino)ethyl][(1,4-dimethyl-1H-pyrazol-5-yl)methyl]amine is unique due to the specific positioning of the dimethyl groups on the pyrazole ring, which can influence its chemical reactivity and binding properties. This unique structure may provide advantages in certain applications, such as increased selectivity or stability.
Properties
Molecular Formula |
C12H24N4 |
---|---|
Molecular Weight |
224.35 g/mol |
IUPAC Name |
N-[(2,4-dimethylpyrazol-3-yl)methyl]-N',N'-diethylethane-1,2-diamine |
InChI |
InChI=1S/C12H24N4/c1-5-16(6-2)8-7-13-10-12-11(3)9-14-15(12)4/h9,13H,5-8,10H2,1-4H3 |
InChI Key |
LZJVXKQSSCNGNW-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CCNCC1=C(C=NN1C)C |
Origin of Product |
United States |
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